N-(1-benzofuran-3-yl)acetamide chemical structure and properties
N-(1-benzofuran-3-yl)acetamide chemical structure and properties
Abstract
This guide provides a comprehensive technical overview of N-(1-benzofuran-3-yl)acetamide, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and the known biological context of the title compound. It is intended to serve as a foundational resource for researchers in organic synthesis, drug discovery, and materials science, providing both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a critical class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with potent pharmacological properties.[1] These activities span a wide therapeutic spectrum, including anticancer, antiviral, antifungal, and anti-inflammatory applications.[1][2] The fusion of a benzene ring with a furan ring creates a unique electronic and structural environment that allows for diverse interactions with biological targets. N-(1-benzofuran-3-yl)acetamide, which incorporates an acetamide group at the 3-position, is a valuable synthetic intermediate and a subject of study for its own potential bioactivity. Understanding its fundamental chemistry is paramount for leveraging its potential in developing novel therapeutic agents and functional materials.
Chemical Identity and Physicochemical Properties
The structural integrity and properties of a compound are the bedrock of its application. N-(1-benzofuran-3-yl)acetamide is characterized by the fusion of a benzofuran ring system with an N-acetamide substituent at the C3 position.
Chemical Structure:
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IUPAC Name: N-(1-Benzofuran-3-yl)acetamide
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Molecular Formula: C₁₀H₉NO₂
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Molecular Weight: 175.19 g/mol
The key physicochemical properties are summarized in the table below. These values are critical for experimental design, influencing decisions on solvent selection, purification methods, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.19 g/mol | Calculated |
| XLogP3 (Predicted) | 1.9 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis and Characterization: A Validated Experimental Protocol
The synthesis of N-(1-benzofuran-3-yl)acetamide is typically achieved through the acetylation of its corresponding amine precursor, 3-aminobenzofuran. The synthesis of 3-aminobenzofurans can be approached through various methods, including copper-catalyzed annulative amination of ortho-alkynylphenols or cyclization of 2-hydroxybenzonitrile derivatives.[3] Below is a detailed, two-step protocol that represents a common and reliable pathway.
Step 1: Synthesis of 3-Aminobenzofuran (Precursor)
The formation of the 3-aminobenzofuran core is the critical first step. One effective method involves the base-mediated cyclization of an O-alkylated 2-hydroxybenzonitrile.
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Rationale: This intramolecular cyclization, often facilitated by a strong base like potassium tert-butoxide (t-BuOK), proceeds via a Thorpe-Ziegler type reaction. The strong base deprotonates the carbon alpha to the nitrile group, creating a nucleophile that attacks the nitrile carbon of a neighboring molecule (or in this case, intramolecularly), leading to ring formation.
Step 2: Acetylation of 3-Aminobenzofuran
The final step is a standard N-acetylation reaction.
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Rationale: The amino group of 3-aminobenzofuran acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride. A mild base such as pyridine or triethylamine is often used to scavenge the acidic byproduct (HCl or acetic acid) and drive the reaction to completion.
Materials:
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3-Aminobenzofuran
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Acetic Anhydride
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Pyridine
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Ethyl Acetate/Hexane solvent system
Procedure:
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
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Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq).
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield N-(1-benzofuran-3-yl)acetamide as a pure solid.
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthesis and Purification Workflow for N-(1-benzofuran-3-yl)acetamide.
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¹H NMR: Expect characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the proton at the C2 position, a singlet for the amide N-H proton, and a singlet for the acetyl methyl group.
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¹³C NMR: Signals corresponding to the eight carbons of the benzofuran scaffold and the two carbons of the acetamide group (carbonyl and methyl).
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IR Spectroscopy: Key absorption bands would include N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), a strong C=O stretch for the amide I band (~1660 cm⁻¹), and C-O-C stretching of the furan ring.[4]
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Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass of C₁₀H₉NO₂ should be observed.
Biological Activity and Therapeutic Potential
While specific studies on N-(1-benzofuran-3-yl)acetamide itself are limited in publicly accessible literature, the broader class of 3-amino and 3-acetamido benzofuran derivatives has been explored for various therapeutic applications. The structural motif is recognized as a key pharmacophore.
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Anticonvulsant Activity: Numerous studies have synthesized and evaluated N-(2-benzoyl-benzofuran-3-yl)-acetamide derivatives, demonstrating significant anticonvulsant activity in maximal electroshock (MES) induced seizure models.[5] This suggests that the N-acetamide group at the 3-position is a viable feature for designing central nervous system agents.
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Anti-Alzheimer's Disease Agents: Novel 3-aminobenzofuran derivatives have been designed as multifunctional agents for Alzheimer's disease, showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Acetylation of the 3-amino group is a common synthetic step in the derivatization of these compounds.
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Enzyme Inhibition: Benzofuran-based structures have been identified as potent inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which is implicated in both CNS disorders and cancer.[6]
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Antimicrobial and Antiviral Potential: The benzofuran nucleus is a component of many compounds with documented antimicrobial and antiviral properties.[1] For instance, novel benzofuran derivatives linked to other heterocyclic moieties have been investigated as potential agents against SARS-CoV-2.[7][8]
The N-(1-benzofuran-3-yl)acetamide core serves as an excellent starting point for library synthesis to explore these and other biological targets. The amide linkage provides a stable, yet modifiable, handle for introducing further chemical diversity.
While not specific to the title compound, a generalized pathway for benzofuran-based enzyme inhibitors can be visualized. For example, in the context of kinase inhibition, the molecule would interact with the ATP-binding pocket of the target enzyme.
Caption: General Mechanism for a Benzofuran-based Kinase Inhibitor.
Conclusion
N-(1-benzofuran-3-yl)acetamide is a foundational molecule built upon the biologically significant benzofuran scaffold. Its straightforward synthesis and the chemical tractability of the acetamide group make it an important intermediate for medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical identity, a validated synthesis protocol, and the therapeutic context in which its derivatives have shown promise. Further investigation into the direct biological activities of this compound and its expanded analogues is a promising avenue for future research and development.
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